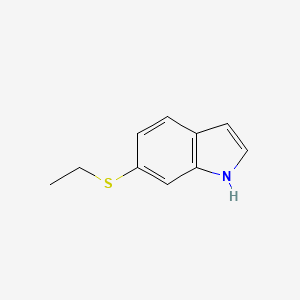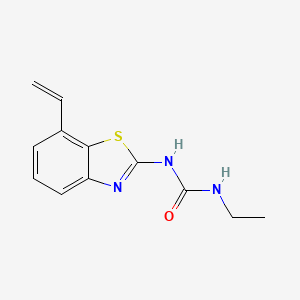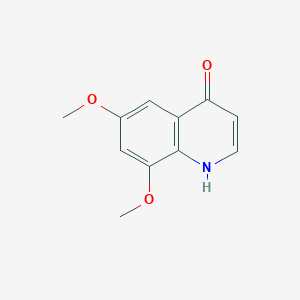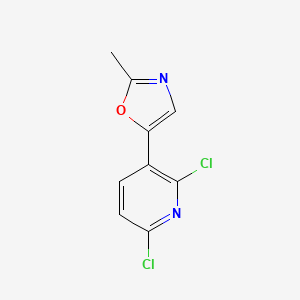
5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole is a heterocyclic compound that features both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichloropyridine with a suitable oxazole precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Shares the pyridine ring but lacks the oxazole moiety.
3-(2-Methyl-1,3-oxazol-5-yl)pyridine: Similar structure but without the chlorine atoms on the pyridine ring.
2,6-Dichloro-3-(1,3-oxazol-5-yl)pyridine: Similar but with different substituents on the oxazole ring.
Uniqueness
5-(2,6-Dichloro-3-pyridyl)-2-methyloxazole is unique due to the presence of both chlorine atoms and the oxazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
5-(2,6-dichloropyridin-3-yl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5-12-4-7(14-5)6-2-3-8(10)13-9(6)11/h2-4H,1H3 |
InChI Key |
ULSZYHWCALGHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


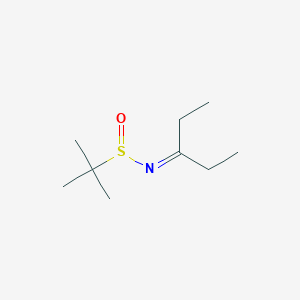
![1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-difluorophenyl)-5-isoxazolyl]-5-phenyl-](/img/structure/B8327551.png)
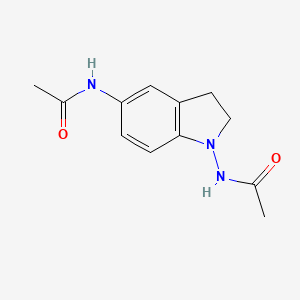
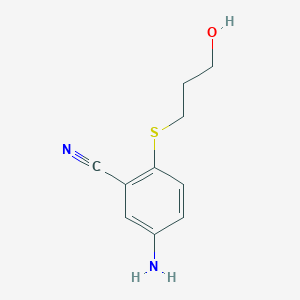
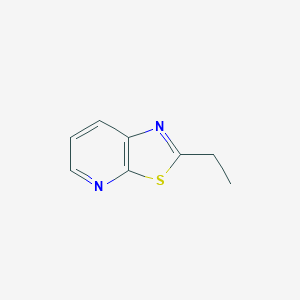
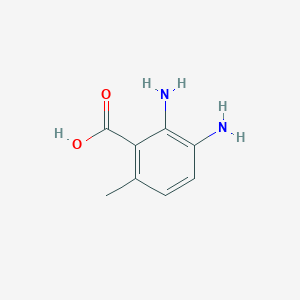

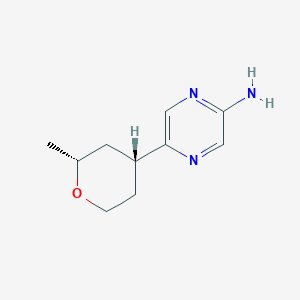
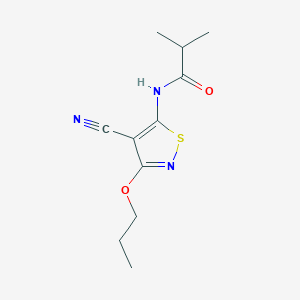
![8-(4-Pyridyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8327612.png)
